Miricorilant

glucocorticoid receptor selectivity progesterone receptor

GR-targeting research is plagued by off-target effects from steroidal antagonists like mifepristone, which bind PR/AR and confound results. Miricorilant (CORT118335) solves this: a non-steroidal, orally active selective GR/MR modulator with no PR/AR binding (GR Ki = 1.2 nM). • Reverses hepatic steatosis in MASH models via VLDL-mediated lipid efflux • Reverses olanzapine-induced weight gain with sustained post-cessation effect • Reduces alcohol self-administration (not replicated by structural analogs) • AR-sparing CRPC efficacy. ≥98% purity, -20°C storage, global shipping.

Molecular Formula C24H23F3N2O2
Molecular Weight 428.4 g/mol
CAS No. 1400902-13-7
Cat. No. B609053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMiricorilant
CAS1400902-13-7
SynonymsMiricorilant;  CORT 118335;  CORT-118335;  CORT118335; 
Molecular FormulaC24H23F3N2O2
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1C2=CC=CC=C2)C3=C(C(=O)NC(=O)N3)CC4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C24H23F3N2O2/c25-24(26,27)19-8-4-5-15(13-19)14-20-21(28-23(31)29-22(20)30)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-8,13,17-18H,9-12,14H2,(H2,28,29,30,31)
InChIKeyGVVUZBSCYAVFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Miricorilant: Selective GR Modulator & MR Antagonist


Miricorilant (CAS 1400902-13-7, also known as CORT118335) is a non-steroidal, orally active, dual selective glucocorticoid receptor (GR) modulator and mineralocorticoid receptor (MR) antagonist developed by Corcept Therapeutics [1]. The compound is under clinical investigation for metabolic dysfunction-associated steatohepatitis (MASH/NASH) and antipsychotic-induced weight gain (AIWG) [2], with a GR binding Ki of 1.2 nM (functional antagonism Ki of 100 nM) [3].

Modulation profile Dual GR modulation with reported MR antagonism for metabolic and neurobehavioral research models
Selectivity context Non-steroidal scaffold with reported PR/AR inactivity, supporting GR-specific pathway interpretation
Route & model compatibility Orally active; compatible with rodent and clinical research model dosing paradigms

Why Miricorilant Cannot Be Substituted


Not all GR-targeting compounds are functionally interchangeable. Miricorilant distinguishes itself from broad-spectrum steroidal GR antagonists (e.g., mifepristone) by lacking progesterone receptor (PR) and androgen receptor (AR) binding, thereby avoiding PR-mediated off-target effects [1]. Among non-steroidal selective GR modulators (SGRMs) within Corcept's pipeline, functional differentiation exists: Miricorilant (CORT118335) displays a unique MR antagonism profile absent in CORT125134 (relacorilant), and unlike CORT108297, Miricorilant demonstrates in vivo efficacy in reducing alcohol self-administration [2]. Procurement based on generic GR antagonism without considering receptor selectivity, cofactor recruitment patterns, and validated disease models may yield non-reproducible or clinically irrelevant results.

This compound Miricorilant: PR/AR inactive
vs
Potential substitute Mifepristone: PR binding may confound GR-specific pathway interpretation
This compound Miricorilant: reported alcohol self-administration reduction in rat models
vs
Potential substitute CORT108297: no reported effect in same behavioral model; in vivo response may not transfer
This compound Miricorilant: MR antagonism present
vs
Potential substitute Relacorilant: MR inactive; metabolic endpoint interpretation may differ

Miricorilant Comparative Evidence


PR/AR Selectivity vs. Mifepristone

Miricorilant (CORT118335) is a non-steroidal compound that exhibits no detectable binding to the progesterone receptor (PR) or androgen receptor (AR), in direct contrast to the steroidal GR antagonist mifepristone (RU-486), which demonstrates potent PR binding (Ki = 1 nM) and low-level AR binding [1]. This structural differentiation eliminates PR-mediated off-target pharmacology, a known limitation of mifepristone in chronic dosing regimens [2].

PR/AR Selectivity vs. Mifepristone
Head-to-head
PR: inactive; AR: inactive vs Mifepristone: PR Ki 1 nM; AR low binding
Supports PR-sparing GR modulation research; reported selectivity eliminates PR-mediated off-target pharmacology
In vitro radioligand binding panel; functional GR antagonism Ki context differs
glucocorticoid receptor selectivity progesterone receptor mifepristone

Alcohol Self-Administration: CORT118335 vs. CORT108297

In a rat model of alcohol self-administration, Miricorilant (CORT118335) significantly reduced alcohol consumption in both alcohol-dependent and nondependent animals, whereas the structurally related SGRM CORT108297 produced no effect in either group [1]. This functional divergence occurs despite CORT108297 having higher in vitro GR binding affinity (Ki = 0.38 nM vs. 1.2 nM for CORT118335) [2], underscoring that receptor binding alone does not predict in vivo efficacy.

Alcohol Self-Administration Model
Head-to-head
Reported reduction in alcohol-dependent and nondependent rats vs CORT108297: no reported effect in either group
Supports addiction neuroscience model context; SGRM functional equivalence may not be assumed
Operant self-administration; adult male Wistar rats; vapor-exposed vs. air-exposed
alcohol use disorder GR modulator in vivo efficacy behavioral pharmacology

MR Antagonism: Distinction from Relacorilant

Miricorilant possesses dual pharmacology: it functions as a GR modulator (mixed agonist/antagonist effects) with modest antagonism at the mineralocorticoid receptor (MR) (8-fold lower MR affinity than GR) [1]. In contrast, relacorilant (CORT125134) is reported as a selective GR antagonist with no reported MR activity (MR binding: inactive) [2]. This pharmacological divergence has translational implications—MR antagonism may contribute to the body weight and metabolic effects observed uniquely with Miricorilant [3].

MR Antagonism vs. Relacorilant
Cross-study
MR binding: ~9.6 nM estimated (8-fold lower than GR) vs Relacorilant: MR binding inactive
Supports metabolic disorder model interpretation where MR signaling may contribute to adiposity endpoints
In vitro radioligand binding; comparator data from same source table
mineralocorticoid receptor MR antagonism selectivity profile relacorilant

Clinical Indications: MASH & AIWG vs. Cushing's Syndrome

Miricorilant and relacorilant (CORT125134) are developed for distinct therapeutic indications, reflecting their differentiated pharmacology and tissue distribution. Miricorilant is in Phase 2b trials for MASH/NASH (MONARCH study) and Phase 2 for antipsychotic-induced weight gain (GRATITUDE II) [1]. Relacorilant is in Phase 3 for Cushing's syndrome and Phase 2 for ovarian cancer [2]. Miricorilant demonstrates high liver distribution in mice, consistent with its metabolic disease focus [3]. This indication-level separation confirms the compounds are not therapeutically interchangeable.

Clinical Indication Differentiation
Class-level
Miricorilant: MASH Phase 2b, AIWG Phase 2 research models; relacorilant: Cushing's Phase 3, solid tumor models
Supports indication-specific research context; compounds are not positioned for same research models
ClinicalTrials.gov registry data; sponsor pipeline disclosures; model validation review advised
clinical indication MASH NASH antipsychotic-induced weight gain Cushing's syndrome

CYP2C19-Dependent Metabolism & DDI Profile

Miricorilant is predominantly metabolized by CYP2C19 (~94% of metabolism), making it a moderately sensitive CYP2C19 substrate [1]. This contrasts with other GR modulators that may rely on CYP3A4 pathways. In vitro, miricorilant is a modest inhibitor of CYP3A4, CYP2C8, CYP2C9, and UGT1A1, and a strong BCRP inhibitor [2]. In clinical DDI studies at therapeutic concentrations, miricorilant was a strong CYP2C8 inhibitor and moderate BCRP inhibitor, but showed no meaningful inhibition of CYP2C9, CYP3A4, or UGT1A1 [2]. This metabolic fingerprint necessitates specific consideration when co-administering with CYP2C19 inhibitors (e.g., fluvoxamine) or CYP2C8 substrates.

CYP2C19 Metabolism & DDI Profile
Cross-study
CYP2C19 ~94%
Supports DDI-aware study design; CYP2C19-dependent clearance and reported CYP2C8 inhibition differ from other GR modulators
In vitro hepatocyte assays; Phase 1 clinical DDI studies in healthy subjects
pharmacokinetics CYP2C19 drug-drug interaction metabolism

Hepatic Impairment: Minimal PK Impact

In a Phase 1, open-label, adaptive-design study, Miricorilant 600 mg demonstrated minimal impact of moderate or severe hepatic impairment on total systemic plasma AUC compared to matched healthy controls [1]. This finding supports inclusion of patients with compensated cirrhotic MASH in clinical development without requiring dose adjustment [1]. Such pharmacokinetic robustness in hepatic impairment is not uniformly observed across all GR modulators and is particularly relevant given Miricorilant's lead indication in MASH/NASH, where hepatic dysfunction is prevalent.

Hepatic Impairment PK
Reported
Minimal AUC change
Supports hepatic impairment model context; reported predictable PK profile in moderate/severe impairment
Phase 1 open-label adaptive-design study; 600 mg dose
hepatic impairment pharmacokinetics MASH clinical pharmacology

Miricorilant Validated Research Applications


MASH/NASH Preclinical and Clinical Research

Miricorilant is the preferred GR modulator for MASH/NASH research due to its demonstrated ability to strongly prevent and reverse hepatic lipid accumulation in high-fat diet-fed mice, mediated by increased VLDL production and lipid efflux without stimulating hepatic fatty acid uptake [1]. The compound is currently in Phase 2b clinical evaluation (MONARCH study) specifically for NASH/MASH patients with NAS ≥4 and fibrosis score 2 or 3 [2]. Hepatic impairment studies confirm minimal PK alteration in patients with liver dysfunction, supporting its use in this population [3].

AIWG Mitigation Studies

Miricorilant has demonstrated efficacy in reversing olanzapine-induced weight gain in rat models at low oral doses [1], and is currently in Phase 2 clinical evaluation (GRATITUDE II) for obese patients with schizophrenia receiving antipsychotic medications [2]. Unlike alternative GR antagonists that lack AIWG model validation, Miricorilant's effects on body weight are sustained after treatment cessation, suggesting prolonged transcriptional effects from combined GR/MR modulation [3].

Alcohol Use Disorder Neuropharmacology Research

For researchers investigating GR modulation in alcohol consumption behaviors, Miricorilant is validated to reduce alcohol self-administration in both alcohol-dependent and nondependent male rats [1]. This efficacy is not observed with the structurally similar SGRM CORT108297, establishing Miricorilant as the tool compound of choice for studying GR-mediated mechanisms in addiction neuroscience [1].

Prostate Cancer: AR-Sparing GR Modulation

Miricorilant potently inhibits GR transcriptional activity and delays castrate-resistant prostate cancer (CRPC) progression in high GR-expressing xenograft models without affecting androgen receptor (AR) signaling [1]. This AR-sparing profile distinguishes Miricorilant from mifepristone, which exhibits confounding AR binding, making Miricorilant the appropriate selective tool for dissecting GR-specific contributions to CRPC in the context of AR pathway inhibition [2].

Application
Selection Property
Validation Focus
Metabolic liver disease research
GR-modulated hepatic lipid handling
VLDL production and lipid efflux pathway endpoints
AIWG model studies
Combined GR/MR metabolic modulation
Body weight and adiposity endpoint monitoring
Alcohol consumption behavior research
GR-mediated behavioral pharmacology
Self-administration model response context
GR-specific cancer model studies
AR-sparing GR modulation
GR transcriptional activity in AR-inhibited model context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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